1,1-Dimethylguanidine
Overview
Description
1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a compound with the molecular formula C3H9N3 . It has a molecular weight of 87.12 g/mol . The IUPAC name for this compound is 1,1-dimethylguanidine .
Synthesis Analysis
While specific synthesis methods for 1,1-Dimethylguanidine were not found in the search results, it has been employed in various chemical reactions. For instance, it has been used as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine .
Molecular Structure Analysis
The molecular structure of 1,1-Dimethylguanidine consists of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms . The canonical SMILES representation is CN©C(=N)N .
Physical And Chemical Properties Analysis
1,1-Dimethylguanidine has a molecular weight of 87.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 53.1 Ų . The exact mass is 87.079647300 g/mol .
Scientific Research Applications
Inhibition of Nitric Oxide Formation
1,1-Dimethylguanidine has been studied for its ability to inhibit nitric oxide (NO) formation. It is shown to be a potent inhibitor of both cytokine-inducible and vascular constitutive isoforms of NO synthase. This inhibition was observed in various tests, including cytokine-induced production of nitrite, vasoconstrictor responses of isolated rat mesenteric arteries, and in vivo blood pressure responses in rats (Hasan et al., 1993).
Environmental Analysis
1,1-Dimethylguanidine has been identified in environmental analysis as a transformation product of 1,1-dimethylhydrazine, an important rocket fuel pollutant. It was detected in soil samples at the site of rocket carrier impacts using liquid chromatography-tandem mass spectrometry, highlighting its environmental presence and potential impact (Kosyakov et al., 2014).
Cardiovascular Effects
The administration of 1,1-dimethylguanidine affects blood pressure, heart rate, and renal sympathetic nerve activity. This study in spontaneously hypertensive rats showed that 1,1-dimethylguanidine induced dose-dependent increases in mean blood pressure and heart rate, suggesting its significant impact on cardiovascular function (Zhang et al., 1997).
Use in Suzuki–Miyaura Coupling
1,1-Dimethylguanidine has been used as an enhanced ligand for aqueous Suzuki–Miyaura cross-coupling in protein chemistry. This novel Pd catalyst system enabled site-specific protein 18F-labeling under biologically compatible conditions, demonstrating its utility in biochemical syntheses (Gao et al., 2013).
Toxicity Studies
Concentrations of 1,1-dimethylguanidine in serum and urine were studied in the context of chronic renal failure. The research aimed to determine whether these compounds contribute to the toxic manifestations of the uremic syndrome (Stein & Micklus, 1973).
Chemical Reactions and Properties
The reactions of 1,1-dimethylguanidine with various agents and under different conditions have been extensively studied. These studies include reactions with hydroxyl radical and sulfate radical anion, providing insight into its chemical behavior in aqueous solutions (Morimoto et al., 2008).
Catalyst in Chemical Reactions
1,1-Dimethylguanidine has been used as a catalyst in the carbonylation of epoxides. Novel cobalt carbonyl ionic liquids based on 1,1-dimethylguanidine were synthesized and showed high thermal and chemical stability, along with high catalytic performance in the carbonylation of epoxides (Zhang et al., 2017).
Safety And Hazards
Future Directions
A lifestyle-related metabolite associated with 1,1-Dimethylguanidine, known as dimethylguanidino valerate (DMGV), has been found to associate with cardiovascular risk factors and future risk of coronary artery disease and cardiovascular mortality . This suggests potential future directions for research into the effects of 1,1-Dimethylguanidine and related compounds on health outcomes .
properties
IUPAC Name |
1,1-dimethylguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBOPZIKWTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |
Record name | N,N-Dimethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60878702 | |
Record name | DIMETHYLGUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylguanidine | |
CAS RN |
3324-71-8, 6145-42-2 | |
Record name | 1,3-Dimethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIMETHYLGUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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